Kutkin (CAS 12708-05-3), also known as Picroliv, is a highly standardized iridoid glycoside complex primarily comprising picroside I and kutkoside in a defined 1:1.5 to 1:2 ratio[1]. Extracted and purified from Picrorhiza kurroa, this compound serves as a high-value reference standard, active pharmaceutical ingredient (API), and pharmacological benchmark in hepatoprotection and immunomodulation research [2]. For industrial and scientific procurement, Kutkin offers a tightly controlled molecular profile that overcomes the batch-to-batch variability of crude botanical extracts while preserving the synergistic bioactivity inherent to its dual-glycoside composition [3]. Its defined purity and stable formulation make it an essential standard for in vitro and in vivo toxicological workflows [4].
Substituting Kutkin with unstandardized Picrorhiza kurroa extracts introduces severe reproducibility issues in pharmacological assays due to wildly fluctuating iridoid glycoside concentrations [1]. Conversely, utilizing isolated single molecules—such as pure picroside I or pure kutkoside—fails to replicate the synergistic hepatoprotective and antioxidant efficacy of the defined Kutkin mixture [2]. Furthermore, attempting to substitute Kutkin with the industry-standard benchmark silymarin often results in inferior quantitative outcomes in specific models of chemical-induced hepatotoxicity, lipid peroxidation, and cholestasis, where Kutkin consistently demonstrates distinct dose-response advantages [3]. Procuring the exact CAS 12708-05-3 complex is therefore critical for maintaining assay integrity and formulation efficacy.
In standardized models of chemical-induced hepatotoxicity, Kutkin demonstrates a higher degree of hepatic protection compared to the widely used benchmark silymarin. When evaluating the reversal of thiopental-induced sleeping time and in vitro bromosulphalein (BSP) uptake, Kutkin provided near-complete protection at optimal doses, significantly outperforming silymarin [1]. This positions Kutkin as a more rigorous positive control for evaluating novel hepatoprotective agents.
| Evidence Dimension | Reversal of chemical-induced hepatotoxicity (BSP uptake / Thiopental sleeping time) |
| Target Compound Data | Kutkin at 20-30 mg/kg achieved 88.75% to 115.10% hepatoprotection |
| Comparator Or Baseline | Silymarin at 20 mg/kg achieved 81.40% hepatoprotection |
| Quantified Difference | Kutkin demonstrated up to a 33% greater hepatoprotective reversal compared to the silymarin benchmark |
| Conditions | CCl4-induced hepatotoxicity model in vivo and in vitro |
Procurement of Kutkin provides a more potent and reliable positive control than silymarin for evaluating novel hepatoprotective and anticholestatic drug candidates.
The pharmacological value of Kutkin lies in its defined composition. Studies comparing the standardized mixture of picroside I and kutkoside against its individual isolated components reveal that the complex exhibits significantly higher biological activity[1]. This synergistic effect confirms that the standardized CAS 12708-05-3 mixture is the optimal procurement choice for therapeutic efficacy, eliminating the need to source cost-prohibitive single-molecule isolates.
| Evidence Dimension | Hepatoprotective activity index (reproducibility of therapeutic effect) |
| Target Compound Data | Standardized Kutkin (1:1.5 to 1:2 ratio of picroside I to kutkoside) yields maximum, reproducible hepatoprotection |
| Comparator Or Baseline | Isolated picroside I and isolated kutkoside administered individually |
| Quantified Difference | The defined Kutkin mixture exhibits significantly higher and more consistent hepatoprotective activity than the isolated components alone |
| Conditions | Standardized formulation testing in galactosamine and thioacetamide-induced hepatic injury models |
Procuring the standardized Kutkin complex ensures assay reproducibility and formulation efficacy that cannot be achieved by sourcing isolated single glycosides.
Kutkin-standardized extracts show profound efficacy in reducing hepatic lipid accumulation in nonalcoholic fatty liver disease (NAFLD) models. When compared directly to silymarin, Kutkin treatment resulted in a substantially lower hepatic lipid content, highlighting its superior capability in modulating lipid metabolism under high-fat diet conditions[1].
| Evidence Dimension | Hepatic lipid content reduction |
| Target Compound Data | Kutkin-standardized extract reduced liver lipid content to 29.44 ± 8.49 mg/g at a 400 mg/kg dose |
| Comparator Or Baseline | Silymarin benchmark resulted in a lipid content of 57.71 ± 12.45 mg/g |
| Quantified Difference | Kutkin treatment resulted in an approximately 49% greater reduction in hepatic lipid accumulation compared to silymarin |
| Conditions | High-fat diet (HFD) induced nonalcoholic fatty liver disease (NAFLD) in vivo model over 6 weeks |
Highlights Kutkin as a superior reference material and API candidate for metabolic syndrome and NAFLD drug discovery pipelines.
In preclinical toxicology workflows, maintaining a reproducible baseline for antioxidant enzyme restoration is critical. Kutkin provides a highly consistent, dose-dependent restoration of the cytochrome P450 enzyme system and normalizes malondialdehyde (MDA) levels, outperforming unstandardized crude extracts that suffer from severe batch-to-batch variance [1].
| Evidence Dimension | Normalization of Malondialdehyde (MDA) and Glutathione (GSH) levels |
| Target Compound Data | Kutkin (50-100 mg/kg) consistently restores depleted GSH and normalizes MDA levels |
| Comparator Or Baseline | Unstandardized crude botanical extracts and vehicle controls |
| Quantified Difference | Kutkin provides a highly reproducible, dose-dependent restoration of antioxidant defenses, eliminating the high batch-to-batch variance seen with crude extracts |
| Conditions | CCl4-induced oxidative stress and lipid peroxidation in standardized murine models |
Kutkin serves as a reliable, quantifiable reference standard for establishing baseline antioxidant defenses in preclinical toxicology workflows.
Due to its superior efficacy in reversing chemical-induced liver damage compared to silymarin, Kutkin is the preferred positive control in preclinical screening for novel hepatoprotectants and anticholestatic agents. Its standardized composition ensures reproducible assay baselines[1].
Kutkin's demonstrated ability to reduce hepatic lipid accumulation by nearly 50% more than standard benchmarks makes it an ideal candidate for active pharmaceutical ingredient (API) development targeting nonalcoholic fatty liver disease (NAFLD) and related metabolic disorders [2].
Because the synergistic 1:1.5 ratio of picroside I to kutkoside is required for maximum therapeutic efficacy, Kutkin (CAS 12708-05-3) is critical as an analytical reference standard for quality control and standardization of commercial Picrorhiza kurroa extracts and polyherbal formulations[3].